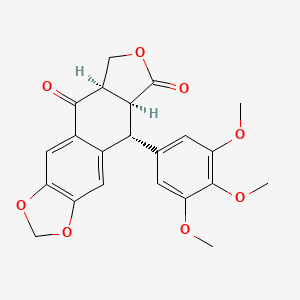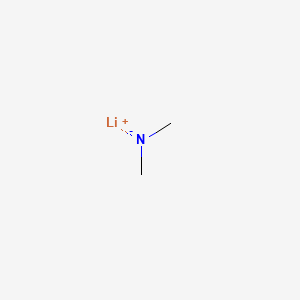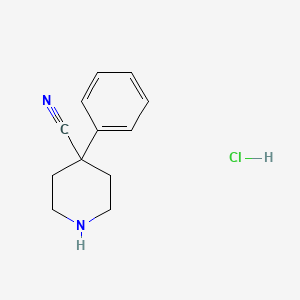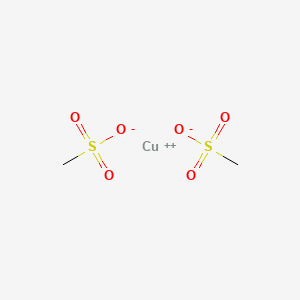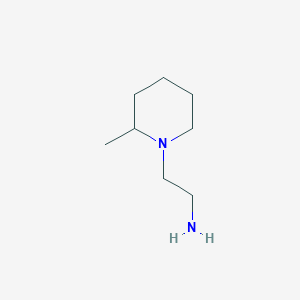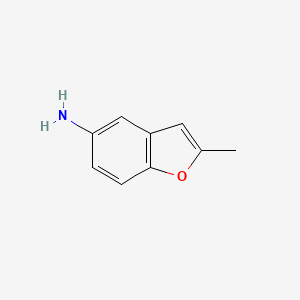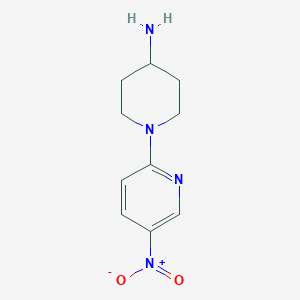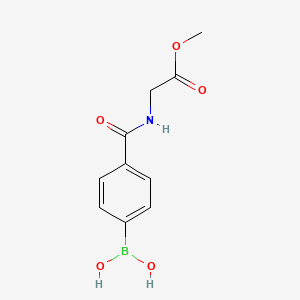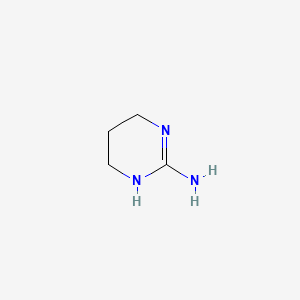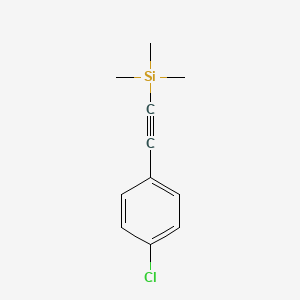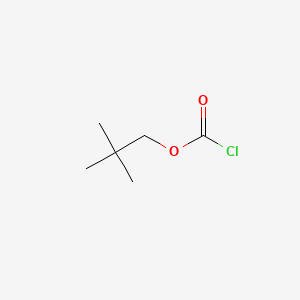![molecular formula C10H14O2 B1587658 Spiro[4.5]decane-7,9-dione CAS No. 82683-51-0](/img/structure/B1587658.png)
Spiro[4.5]decane-7,9-dione
Overview
Description
WAY-634931 is a chemical compound known for its role as an inhibitor of glycogen synthase kinase 3 (GSK3) kinases . The molecular formula of WAY-634931 is C10H14O2, and it has a molecular weight of 166.22 g/mol . This compound has been studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases and cancer research.
Mechanism of Action
Target of Action
Spiro[4.5]decane-7,9-dione is primarily targeted at the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . They are also targets for the treatment of anemia and other ischemia-related diseases .
Mode of Action
This compound interacts with its targets, the PHDs, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site Fe(II) of the PHDs and compete with the 2OG co-substrate . The extent to which the inhibitors compete with HIF-α, and maybe other PHD substrates varies .
Biochemical Pathways
The inhibition of PHDs by this compound affects the hypoxia-inducible transcription factors (HIFs) pathway . HIF target genes include those encoding for multiple proteins of biomedical importance, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation . The inhibition of PHDs prevents the degradation of HIF-α subunits, thereby mimicking elements of the physiological hypoxic response .
Pharmacokinetics
The pharmacokinetics of Spiro[4It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
The result of this compound’s action is the upregulation of HIF target genes, including EPO, VEGF, and proteins involved in epigenetic regulation . This upregulation can help treat anemia and other ischemia-related diseases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should also be stored in a dry, room-temperature environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
Spiro[4.5]decane-7,9-dione plays a crucial role in biochemical reactions, particularly in the synthesis of spirocyclic derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, this compound has been shown to interact with prolyl hydroxylase domain enzymes, which are involved in the hydroxylation of proline residues in proteins . This interaction is essential for the stabilization of the hypoxia-inducible factor, a key regulator of cellular response to low oxygen levels.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the hypoxia-inducible factor pathway, which plays a critical role in cellular adaptation to hypoxic conditions . Additionally, this compound has been observed to affect gene expression by influencing the transcriptional activity of hypoxia-inducible factor target genes, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of prolyl hydroxylase domain enzymes, inhibiting their activity and preventing the hydroxylation of proline residues . This inhibition stabilizes the hypoxia-inducible factor, allowing it to accumulate and activate the transcription of target genes involved in cellular adaptation to hypoxia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of hypoxia-inducible factor stabilization and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively stabilize hypoxia-inducible factor and modulate gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular stress and apoptosis . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydroxylation of proline residues in proteins. The compound interacts with prolyl hydroxylase domain enzymes, which catalyze the hydroxylation reaction. This interaction is crucial for the regulation of hypoxia-inducible factor stability and activity, impacting metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are essential for its activity and function in regulating cellular responses to hypoxia .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with prolyl hydroxylase domain enzymes. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity .
Preparation Methods
The preparation of WAY-634931 involves synthetic routes that typically include the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and ethyl acetoacetate.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
WAY-634931 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: WAY-634931 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-634931 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of glycogen synthase kinase 3 kinases.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: WAY-634931 has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
WAY-634931 can be compared with other similar compounds that inhibit glycogen synthase kinase 3 kinases. Some of these similar compounds include:
Lithium Chloride: A well-known inhibitor of glycogen synthase kinase 3 kinases, commonly used in the treatment of bipolar disorder.
Tideglusib: Another inhibitor of glycogen synthase kinase 3 kinases, investigated for its potential in treating Alzheimer’s disease.
CHIR-99021: A selective inhibitor of glycogen synthase kinase 3 kinases, used in stem cell research and regenerative medicine.
WAY-634931 is unique in its specific chemical structure and its potential therapeutic applications, particularly in the field of neurodegenerative diseases and cancer research.
Properties
IUPAC Name |
spiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-5-9(12)7-10(6-8)3-1-2-4-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDRFHEYJSVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406605 | |
| Record name | Spiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82683-51-0 | |
| Record name | Spiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research presented in the paper regarding the spiro[4.5]decane-7,9-dione structure?
A1: The research focuses on synthesizing 6-hydroxybuspirone, a derivative of buspirone, which contains the this compound core structure. The significance lies in developing an efficient and scalable continuous process for this specific derivative []. This process could potentially be applied to other compounds containing the same core structure, paving the way for more efficient synthesis of pharmaceuticals.
Q2: What are the advantages of the continuous flow process described in the paper for the synthesis of compounds containing the this compound moiety?
A2: The continuous flow process offers several advantages over traditional batch processes: increased yield, reduced reaction time, better control over reaction parameters, and easier scalability []. These benefits are crucial for the efficient and cost-effective production of pharmaceuticals, especially those containing complex structures like this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



